4-(3-Bromophenyl)-4-oxobutanoic acid

Description

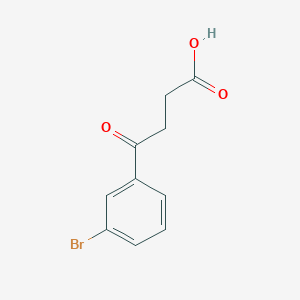

Structure

3D Structure

Properties

IUPAC Name |

4-(3-bromophenyl)-4-oxobutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9BrO3/c11-8-3-1-2-7(6-8)9(12)4-5-10(13)14/h1-3,6H,4-5H2,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

STMSZUNULHZOJT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Br)C(=O)CCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9BrO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30427281 | |

| Record name | 4-(3-bromophenyl)-4-oxobutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30427281 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

257.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62903-13-3 | |

| Record name | 4-(3-bromophenyl)-4-oxobutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30427281 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 4-(3-Bromophenyl)-4-oxobutanoic Acid

Foreword: A Molecule of Interest in Modern Synthesis

Welcome to a comprehensive exploration of 4-(3-Bromophenyl)-4-oxobutanoic acid (CAS No. 62903-13-3). This keto-acid serves as a pivotal building block in synthetic organic chemistry and drug discovery. Its bifunctional nature, featuring a reactive ketone and a carboxylic acid, combined with the strategic placement of a bromine atom on the phenyl ring, makes it a versatile intermediate for introducing the 3-bromobenzoyl moiety into more complex molecular architectures. This guide is designed for researchers, medicinal chemists, and process development scientists, providing a deep dive into its essential physicochemical properties. Our focus extends beyond mere data presentation; we aim to deliver actionable insights and robust methodologies, reflecting the practical challenges and considerations faced in a laboratory setting.

Core Molecular Identity and Structural Attributes

Understanding the fundamental structure and identifiers of a compound is the bedrock of all subsequent research. These parameters ensure unambiguous communication and accurate data retrieval.

The molecule consists of a butyric acid chain where the gamma-carbon is part of a ketone. The carbonyl group of this ketone is attached to a benzene ring substituted with a bromine atom at the meta-position.

Table 1: Chemical Identity of this compound

| Identifier | Value | Source |

| CAS Number | 62903-13-3 | [1][2] |

| Molecular Formula | C₁₀H₉BrO₃ | [1][2] |

| Molecular Weight | 257.08 g/mol | [1][2] |

| Exact Mass | 255.97400 Da | [1] |

| InChIKey | STMSZUNULHZOJT-UHFFFAOYSA-N | [1][3] |

| SMILES | O=C(O)CCC(C1=CC=CC(Br)=C1)=O | [2] |

Fundamental Physical Properties

The physical state and thermal properties of a compound are critical for its handling, storage, and application in chemical reactions.

Table 2: Key Physical and Thermal Properties

| Property | Value | Remarks | Source |

| Physical Form | Solid | Inferred from melting point data. | |

| Melting Point | 119-122 °C | Determined using benzene as a solvent for recrystallization. This range indicates a relatively pure compound. | [1][4] |

| Boiling Point | 423.0 ± 30.0 °C | This is a predicted value. Due to the high molecular weight and presence of a carboxylic acid, the compound would likely decompose before boiling under atmospheric pressure. | [4] |

| Density | 1.560 ± 0.06 g/cm³ | Predicted value. | [1][4] |

| Storage | Sealed in dry, 2-8°C | Recommended to prevent hydration and potential degradation. | [2] |

Solubility and Partitioning Behavior: A Drug Development Perspective

Solubility and lipophilicity are paramount in drug development, influencing absorption, distribution, metabolism, and excretion (ADME). While comprehensive experimental data for this specific molecule is not widely published, we can outline a robust protocol for its determination and provide expert analysis based on its structure.

Predicted Lipophilicity

The partition coefficient (LogP) is a measure of a compound's differential solubility between an immiscible lipid (e.g., octanol) and an aqueous phase.

-

Predicted XLogP3: 2.0[3]

This value suggests that the compound has moderate lipophilicity. The carboxylic acid group contributes hydrophilicity, while the bromophenyl ring provides a significant lipophilic character. This balance is often desirable in drug candidates, allowing for sufficient aqueous solubility for formulation while retaining the ability to cross lipid membranes.

Experimental Protocol for Thermodynamic Solubility Assessment

To move beyond predictions, a standardized shake-flask method (based on OECD Guideline 105) is recommended. The causality behind this choice is its status as the "gold standard" for providing thermodynamically stable solubility values, which are essential for consistent formulation development.

Step-by-Step Methodology:

-

Preparation: Prepare saturated solutions by adding an excess of this compound to various solvents (e.g., water, phosphate-buffered saline pH 7.4, ethanol, DMSO) in sealed vials.

-

Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C) for a minimum of 24-48 hours to ensure equilibrium is reached. The extended time is crucial to allow any potential crystalline form conversions to complete.

-

Phase Separation: Centrifuge the samples at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the excess solid.

-

Sampling & Dilution: Carefully extract an aliquot from the supernatant and dilute it with a suitable mobile phase for analysis.

-

Quantification: Analyze the diluted samples using a validated HPLC-UV method (see Section 5.2). The concentration is determined against a standard calibration curve.

Caption: Thermodynamic Solubility Determination Workflow.

Acidity and Ionization State (pKa)

The pKa of the carboxylic acid group dictates the compound's ionization state at different physiological pH values, profoundly impacting its solubility, permeability, and target binding.

Predicted vs. Experimental Determination

Based on the structure, the pKa is expected to be in the range of 4.0 - 4.5, typical for a carboxylic acid separated from an electron-withdrawing aromatic system by an aliphatic chain. However, experimental verification is crucial. Potentiometric titration is the authoritative method.

Protocol for pKa Determination via Potentiometric Titration

This method is chosen for its directness and precision in measuring the pH change of a solution upon addition of a titrant.

-

Sample Preparation: Accurately weigh and dissolve a sample of the compound in a co-solvent system (e.g., 50:50 methanol:water) if aqueous solubility is low.

-

Titration Setup: Use a calibrated pH meter with a precision electrode and an automated burette for accurate titrant delivery.

-

Titration: Titrate the solution with a standardized base (e.g., 0.1 M KOH) at a constant temperature (25 °C).

-

Data Analysis: Record the pH as a function of the volume of titrant added. The pKa is determined from the first derivative of the titration curve, where the inflection point corresponds to the half-equivalence point (pH = pKa).

Analytical Characterization and Quality Control

A suite of analytical techniques is required to confirm the identity, purity, and structure of this compound.

Spectroscopic Analysis

While specific spectra for this compound are not publicly available, we can predict the key features based on its functional groups. This predictive approach is a cornerstone of synthetic chemistry, allowing scientists to assess the success of a reaction before obtaining reference standards.

Table 3: Predicted Spectroscopic Features

| Technique | Functional Group | Expected Chemical Shift / Wavenumber | Rationale |

| ¹H NMR | Carboxylic Acid (-COOH) | 10 - 13 ppm (broad singlet) | The acidic proton is highly deshielded and often exchanges, leading to a broad signal. |

| Aromatic (Ar-H) | 7.5 - 8.2 ppm (multiplets) | Protons on the bromophenyl ring are in the typical aromatic region, with electron-withdrawing effects from the ketone and bromine causing downfield shifts. | |

| Aliphatic (-CH₂CH₂-) | 2.8 - 3.4 ppm (triplets) | The two methylene groups will appear as distinct triplets due to coupling with each other, with the group adjacent to the ketone being more downfield. | |

| ¹³C NMR | Ketone Carbonyl (C=O) | 195 - 205 ppm | Typical chemical shift for an aryl ketone carbonyl carbon. |

| Carboxylic Acid Carbonyl (C=O) | 175 - 185 ppm | Characteristic region for a carboxylic acid carbonyl carbon. | |

| Aromatic (Ar-C) | 120 - 140 ppm | Six signals are expected for the aromatic carbons, including the carbon attached to bromine (C-Br) which will be further downfield. | |

| FT-IR | O-H Stretch (Carboxylic Acid) | 2500 - 3300 cm⁻¹ (very broad) | The broadness is due to intermolecular hydrogen bonding, a classic feature of carboxylic acids.[5] |

| C=O Stretch (Ketone) | 1680 - 1700 cm⁻¹ (strong, sharp) | Conjugation with the aromatic ring slightly lowers the frequency compared to an aliphatic ketone. | |

| C=O Stretch (Carboxylic Acid) | 1700 - 1725 cm⁻¹ (strong, sharp) | This peak may overlap with the ketone C=O stretch, potentially appearing as a broadened or shouldered peak.[5] |

Chromatographic Purity Assessment (HPLC-UV)

High-Performance Liquid Chromatography (HPLC) is the standard for assessing the purity of pharmaceutical intermediates. A reverse-phase method is the logical choice due to the compound's moderate polarity.

Protocol for HPLC Method Development:

-

Column Selection: Start with a C18 column (e.g., 4.6 x 150 mm, 5 µm particle size). A C18 phase provides excellent hydrophobic retention for the bromophenyl group.

-

Mobile Phase:

-

Solvent A: 0.1% Formic Acid in Water. The acid suppresses the ionization of the carboxylic group, leading to better peak shape and consistent retention.

-

Solvent B: Acetonitrile or Methanol.

-

-

Gradient Elution: Begin with a screening gradient (e.g., 5% to 95% B over 15 minutes) to determine the approximate retention time.

-

Optimization: Adjust the gradient slope to ensure adequate separation of the main peak from any impurities.

-

Detection: Use a UV detector set at a wavelength where the aromatic ring shows strong absorbance (e.g., 254 nm).

-

Validation: The method should be validated for linearity, precision, and accuracy according to standard guidelines.

Caption: HPLC Purity Analysis Workflow.

Safety and Handling

Recommended Precautions:

-

Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume hood.[1]

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, chemical safety goggles, and a lab coat.[6][7]

-

Handling: Avoid contact with skin and eyes. Prevent the formation of dust and aerosols.[1][7]

-

Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local regulations.[6]

Conclusion

This compound is a compound with a well-defined chemical identity and physical properties that make it a valuable synthetic intermediate. Its moderate lipophilicity and acidic nature are key characteristics that must be experimentally quantified for applications in drug development. The protocols and predictive analyses outlined in this guide provide a robust framework for researchers to fully characterize this molecule, ensuring its effective and safe use in the laboratory. By combining established data with field-proven methodologies, this guide serves as a practical resource for unlocking the full potential of this versatile chemical building block.

References

-

PrepChem.com. Synthesis of 4-(3-amino-4-bromophenyl)-4-oxobutanoic acid. Available from: [Link]

-

PubChemLite. This compound (C10H9BrO3). Available from: [Link]

-

Doc Brown's Chemistry. Infrared spectrum of butanoic acid. Available from: [Link]

Sources

- 1. echemi.com [echemi.com]

- 2. 62903-13-3|this compound|BLD Pharm [bldpharm.com]

- 3. PubChemLite - this compound (C10H9BrO3) [pubchemlite.lcsb.uni.lu]

- 4. 4-(3-BROMOPHENYL)-4-OXOBUTYRIC ACID | 62903-13-3 [m.chemicalbook.com]

- 5. infrared spectrum of butanoic acid C4H8O2 CH3CH2CH2COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of butyric acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 6. fishersci.com [fishersci.com]

- 7. assets.thermofisher.com [assets.thermofisher.com]

Spectroscopic Profile of 4-(3-Bromophenyl)-4-oxobutanoic Acid: A Predictive Technical Guide

Introduction

4-(3-Bromophenyl)-4-oxobutanoic acid is a bifunctional organic molecule containing a ketone, a carboxylic acid, and a substituted aromatic ring. This unique combination of functional groups makes it a molecule of interest in synthetic chemistry, potentially as a building block in the development of novel pharmaceutical compounds and other advanced materials. A thorough understanding of its spectroscopic characteristics is paramount for its unambiguous identification, purity assessment, and for tracking its transformations in chemical reactions.

This technical guide provides a comprehensive, in-depth analysis of the predicted spectroscopic data for this compound. In the absence of readily available experimental spectra in public databases, this document leverages established principles of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS) to construct a detailed, predictive spectroscopic profile. The methodologies and interpretations presented herein are grounded in authoritative spectroscopic principles and data from analogous structures, providing a robust framework for researchers, scientists, and drug development professionals.

Molecular Structure and Atom Numbering

To facilitate the discussion of the spectroscopic data, the atoms in this compound are numbered as shown in the diagram below. This numbering scheme will be used consistently throughout this guide.

Caption: Molecular structure of this compound with atom numbering.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy provides valuable information about the chemical environment of hydrogen atoms in a molecule. The predicted ¹H NMR spectrum of this compound in a standard deuterated solvent like CDCl₃ would exhibit distinct signals for the aromatic protons and the aliphatic chain protons.

Predicted Chemical Shifts (δ), Multiplicities, and Integration

| Protons | Predicted Chemical Shift (ppm) | Multiplicity | Integration | Rationale |

| H (O-H of COOH) | 10.0 - 12.0 | Broad Singlet | 1H | The acidic proton of the carboxylic acid is highly deshielded and often appears as a broad singlet due to hydrogen bonding and chemical exchange.[1][2] Its signal would disappear upon shaking the sample with D₂O.[3] |

| H-2 | ~ 8.1 | Triplet (t) | 1H | This proton is ortho to the carbonyl group and meta to the bromine atom. The electron-withdrawing nature of the carbonyl group deshields this proton. It is expected to be a triplet due to coupling with H-6 and H-4 (small J). |

| H-6 | ~ 7.9 | Doublet of Doublets (dd) | 1H | This proton is ortho to the carbonyl group and ortho to the bromine atom. It is deshielded by the carbonyl group and will be split by H-2 and H-5. |

| H-4 | ~ 7.7 | Doublet of Doublets (dd) | 1H | This proton is meta to the carbonyl group and ortho to the bromine atom. It will be split by H-5 and H-2. |

| H-5 | ~ 7.4 | Triplet (t) | 1H | This proton is para to the carbonyl group and meta to the bromine atom. It will be split by H-4 and H-6, appearing as a triplet. |

| H-8 (2H) | ~ 3.3 | Triplet (t) | 2H | These protons are on the carbon alpha to the ketone carbonyl group, which deshields them. They will be split into a triplet by the two adjacent protons on C9. |

| H-9 (2H) | ~ 2.8 | Triplet (t) | 2H | These protons are on the carbon alpha to the carboxylic acid group. They are deshielded, though to a lesser extent than the H-8 protons. They will be split into a triplet by the two adjacent protons on C8. |

Experimental Considerations for ¹H NMR

Caption: A typical workflow for acquiring a ¹H NMR spectrum.

-

Solvent Selection: Chloroform-d (CDCl₃) is a common choice for its ability to dissolve a wide range of organic compounds and its single residual proton peak at ~7.26 ppm, which generally does not interfere with the signals of the analyte. For compounds with limited solubility in CDCl₃, dimethyl sulfoxide-d₆ (DMSO-d₆) can be used, though its residual water peak can be broad and may obscure signals.

-

Internal Standard: Tetramethylsilane (TMS) is typically added as an internal standard to reference the chemical shifts to 0 ppm.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. A proton-decoupled ¹³C NMR spectrum of this compound would show ten distinct signals, corresponding to the ten carbon atoms in the molecule.

Predicted Chemical Shifts (δ)

| Carbon Atom | Predicted Chemical Shift (ppm) | Rationale |

| C7 (Ketone C=O) | 195 - 205 | The carbonyl carbon of a ketone is highly deshielded and typically appears in this region. Aromatic ketones absorb in the 190 to 200 δ region.[4][5] |

| C10 (Carboxylic Acid C=O) | 175 - 185 | The carbonyl carbon of a carboxylic acid is also significantly deshielded but appears slightly upfield compared to a ketone or aldehyde.[3][6] |

| C1 (Aromatic C-CO) | ~ 138 | The aromatic carbon directly attached to the electron-withdrawing carbonyl group is deshielded. |

| C3 (Aromatic C-H) | ~ 135 | This aromatic carbon is deshielded due to its position relative to the carbonyl group. |

| C5 (Aromatic C-H) | ~ 131 | This aromatic carbon is also deshielded. |

| C4 (Aromatic C-Br) | ~ 123 | The carbon atom directly bonded to bromine experiences a moderate deshielding effect. |

| C2, C6 (Aromatic C-H) | ~ 128 - 130 | These aromatic carbons are expected in the typical aromatic region. |

| C8 (CH₂) | ~ 35 | This carbon is alpha to the ketone carbonyl group and is therefore deshielded. |

| C9 (CH₂) | ~ 29 | This carbon is alpha to the carboxylic acid group and is deshielded, but to a lesser extent than C8. |

Experimental Considerations for ¹³C NMR

The experimental setup for ¹³C NMR is similar to that for ¹H NMR. However, due to the low natural abundance of the ¹³C isotope (~1.1%) and its smaller gyromagnetic ratio, a larger number of scans are typically required to obtain a spectrum with a good signal-to-noise ratio.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Predicted Absorption Frequencies

| Functional Group | Predicted Absorption (cm⁻¹) | Vibration Mode | Rationale |

| O-H (Carboxylic Acid) | 3300 - 2500 (very broad) | Stretching | The O-H stretch of a carboxylic acid appears as a very broad band due to strong hydrogen bonding.[2][6] |

| C-H (Aromatic) | 3100 - 3000 | Stretching | These absorptions are characteristic of C-H bonds in an aromatic ring.[7] |

| C-H (Aliphatic) | 3000 - 2850 | Stretching | These peaks correspond to the C-H stretching vibrations of the methylene groups in the butanoic acid chain. |

| C=O (Ketone) | 1700 - 1680 | Stretching | The carbonyl stretch of an aromatic ketone is typically found in this range, at a slightly lower frequency than an aliphatic ketone due to conjugation with the aromatic ring.[4][8] |

| C=O (Carboxylic Acid) | 1725 - 1700 | Stretching | The carbonyl stretch of a carboxylic acid is also a strong absorption in this region.[2] |

| C=C (Aromatic) | 1600 - 1450 | Stretching | These are characteristic absorptions for the carbon-carbon double bonds within the aromatic ring.[7] |

| C-O (Carboxylic Acid) | 1320 - 1210 | Stretching | This absorption is due to the stretching of the carbon-oxygen single bond in the carboxylic acid group.[2] |

| C-Br | 700 - 500 | Stretching | The carbon-bromine bond stretching vibration is expected in the fingerprint region of the spectrum. |

Experimental Considerations for IR Spectroscopy

Caption: A generalized workflow for obtaining an IR spectrum.

-

Sample Preparation: For solid samples, the KBr pellet method is common. The sample is finely ground with potassium bromide and pressed into a thin, transparent disk. Alternatively, a solution of the compound in a suitable solvent can be analyzed in a liquid cell.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique for determining the molecular weight of a compound and gaining structural information from its fragmentation pattern.

Predicted Molecular Ion and Fragmentation

-

Molecular Ion (M⁺): The molecular weight of this compound (C₁₀H₉BrO₃) is approximately 256.08 g/mol . Due to the presence of bromine, the molecular ion peak will appear as a characteristic doublet with a ratio of approximately 1:1 for the M⁺ and M+2 peaks, corresponding to the natural abundances of the ⁷⁹Br and ⁸¹Br isotopes.

-

Key Fragmentation Pathways:

-

Alpha-Cleavage: Cleavage of the bond between the carbonyl group and the aliphatic chain is a common fragmentation pathway for ketones.[9] This would lead to the formation of the 3-bromobenzoyl cation (m/z 183/185).

-

Loss of Water: The carboxylic acid moiety can undergo dehydration, leading to a fragment with the loss of 18 Da.

-

Loss of COOH: Fragmentation can occur with the loss of the carboxylic acid group (45 Da).

-

McLafferty Rearrangement: While less common for aromatic ketones, if a gamma-hydrogen is available, a McLafferty rearrangement could occur.[9] In this molecule, the gamma-hydrogens are on C9.

-

Experimental Considerations for Mass Spectrometry

-

Ionization Technique: Electrospray ionization (ESI) is a soft ionization technique suitable for polar molecules like carboxylic acids, often producing the protonated molecule [M+H]⁺ or the deprotonated molecule [M-H]⁻. Electron ionization (EI) is a higher-energy technique that leads to more extensive fragmentation, providing more structural information.

Summary of Predicted Spectroscopic Data

| Technique | Predicted Features |

| ¹H NMR | Aromatic protons: ~7.4-8.1 ppm; Aliphatic protons: ~2.8-3.3 ppm; Carboxylic acid proton: ~10-12 ppm. |

| ¹³C NMR | Ketone C=O: ~195-205 ppm; Carboxylic acid C=O: ~175-185 ppm; Aromatic carbons: ~123-138 ppm; Aliphatic carbons: ~29-35 ppm. |

| IR | O-H (broad): 3300-2500 cm⁻¹; C=O (ketone): 1700-1680 cm⁻¹; C=O (acid): 1725-1700 cm⁻¹. |

| MS | M⁺/M+2 peaks at m/z ~256/258 (1:1 ratio); Key fragments at m/z 183/185 (loss of C₃H₅O₂). |

Conclusion

This technical guide provides a detailed, predictive spectroscopic profile of this compound based on established principles and data from analogous compounds. The predicted ¹H NMR, ¹³C NMR, IR, and MS data, along with the outlined experimental considerations, offer a comprehensive framework for the identification and characterization of this molecule. While these predictions provide a strong foundation, experimental verification remains the gold standard in structural elucidation. This guide serves as a valuable resource for researchers in designing experiments and interpreting the resulting spectroscopic data for this and structurally related compounds.

References

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. orgchemboulder.com [orgchemboulder.com]

- 3. Video: NMR and Mass Spectroscopy of Carboxylic Acids [jove.com]

- 4. 19.14 Spectroscopy of Aldehydes and Ketones – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. CH 336: Carboxylic Acid Spectroscopy [sites.science.oregonstate.edu]

- 7. 15.7 Spectroscopy of Aromatic Compounds – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 8. orgchemboulder.com [orgchemboulder.com]

- 9. GCMS Section 6.11.3 [people.whitman.edu]

A Technical Guide to the ¹H and ¹³C NMR Analysis of 4-(3-Bromophenyl)-4-oxobutanoic acid

This in-depth technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy of 4-(3-Bromophenyl)-4-oxobutanoic acid. Tailored for researchers, scientists, and professionals in drug development, this document elucidates the structural features of the molecule through detailed spectral interpretation. We will explore the theoretical underpinnings of the expected NMR signals, present a robust experimental protocol, and culminate in a thorough assignment of the proton and carbon spectra.

Introduction to this compound

This compound is a bifunctional organic molecule featuring a brominated aromatic ring and a carboxylic acid moiety. Its structure, presented in Figure 1, suggests a rich and informative NMR spectrum. The presence of a ketone, a carboxylic acid, and a substituted benzene ring provides distinct chemical environments for its constituent protons and carbons. Understanding the precise spectral signature of this compound is crucial for its identification, purity assessment, and the characterization of its derivatives in various scientific applications.

Figure 1: Chemical Structure of this compound

Core Principles of NMR Spectroscopy Applied to the Target Molecule

Nuclear Magnetic Resonance spectroscopy is a powerful analytical technique that exploits the magnetic properties of atomic nuclei. For the analysis of this compound, we are primarily interested in the ¹H and ¹³C isotopes. The chemical shift (δ), reported in parts per million (ppm), is a key parameter that provides information about the electronic environment of a nucleus.[1]

The ¹H NMR spectrum will reveal the number of chemically non-equivalent protons, their relative numbers (through integration), and their proximity to neighboring protons (through spin-spin coupling). The ¹³C NMR spectrum, typically acquired with proton decoupling, will show a single peak for each chemically unique carbon atom. Further insights into the carbon skeleton can be gained from advanced techniques like Distortionless Enhancement by Polarization Transfer (DEPT).

Experimental Protocol: A Self-Validating Approach

The acquisition of high-quality NMR data is contingent upon a meticulously executed experimental protocol. The following steps outline a robust methodology for the analysis of this compound.

Sample Preparation

-

Solvent Selection : The choice of solvent is critical. Deuterated chloroform (CDCl₃) is a common choice for many organic molecules. However, the carboxylic acid proton may undergo exchange with residual water, leading to peak broadening or disappearance.[2] Deuterated dimethyl sulfoxide (DMSO-d₆) is an excellent alternative as it can form hydrogen bonds with the carboxylic acid proton, resulting in a sharper, more observable signal.[2] For this guide, we will consider the spectrum in DMSO-d₆.

-

Concentration : A concentration of 5-10 mg of the compound in 0.5-0.7 mL of deuterated solvent is typically sufficient for obtaining good signal-to-noise in a reasonable timeframe.

-

Internal Standard : Tetramethylsilane (TMS) is the universally accepted internal standard for ¹H and ¹³C NMR, with its signal defined as 0.0 ppm.[1]

NMR Instrument Parameters

-

Spectrometer Frequency : A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion, which is particularly useful for resolving the complex aromatic region.

-

¹H NMR Acquisition :

-

A standard pulse sequence (e.g., zg30) is used.

-

The spectral width should encompass the expected chemical shift range (typically 0-15 ppm).

-

A sufficient number of scans (e.g., 16 or 32) should be acquired to ensure a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition :

-

A proton-decoupled pulse sequence (e.g., zgpg30) is employed to simplify the spectrum to single lines for each carbon.

-

The spectral width should cover the expected range for organic molecules (typically 0-220 ppm).

-

A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.

-

-

DEPT Experiments : DEPT-90 and DEPT-135 experiments are invaluable for distinguishing between CH, CH₂, and CH₃ groups.[3][4][5][6][7] A DEPT-90 spectrum will only show signals for CH carbons, while a DEPT-135 spectrum will show positive signals for CH and CH₃ carbons and negative signals for CH₂ carbons.[3][5][6] Quaternary carbons are not observed in DEPT spectra.[6]

Predicted ¹H NMR Spectral Analysis

The ¹H NMR spectrum of this compound is expected to exhibit several distinct signals corresponding to the aromatic protons, the aliphatic chain protons, and the carboxylic acid proton.

| Proton(s) | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |

| H-2', H-4', H-5', H-6' | 7.5 - 8.2 | Multiplet | 4H | Aromatic protons are deshielded and typically appear in this region.[8] The electron-withdrawing ketone and bromine atom will influence their precise shifts. |

| H-3 | 3.2 - 3.5 | Triplet | 2H | These protons are adjacent to the ketone, which is an electron-withdrawing group, causing a downfield shift. They will be split into a triplet by the neighboring H-2 protons. |

| H-2 | 2.7 - 3.0 | Triplet | 2H | These protons are adjacent to the carboxylic acid group and will be shifted downfield, though to a lesser extent than the H-3 protons. They will be split into a triplet by the neighboring H-3 protons. |

| COOH | 10 - 13 | Broad Singlet | 1H | The carboxylic acid proton is highly deshielded and often appears as a broad signal due to hydrogen bonding and exchange.[9][10] |

DOT Diagram of ¹H-¹H Couplings

Caption: Predicted spin-spin coupling between aliphatic protons.

Predicted ¹³C NMR and DEPT Spectral Analysis

The proton-decoupled ¹³C NMR spectrum will provide a detailed map of the carbon framework of the molecule. The use of DEPT-90 and DEPT-135 experiments will be instrumental in the definitive assignment of the protonated carbons.

| Carbon(s) | Predicted Chemical Shift (δ, ppm) | DEPT-90 | DEPT-135 | Rationale |

| C=O (Ketone) | 195 - 205 | Absent | Absent | Ketone carbonyl carbons are significantly deshielded and appear at very high chemical shifts.[8][11] |

| C=O (Carboxylic Acid) | 170 - 185 | Absent | Absent | Carboxylic acid carbonyl carbons are also deshielded but typically appear upfield relative to ketones.[9][12] |

| C-1' | 135 - 140 | Absent | Absent | The ipso-carbon attached to the ketone will be a quaternary carbon and is expected in this region of the aromatic spectrum. |

| C-3' | 120 - 125 | Absent | Absent | The carbon atom directly bonded to the bromine atom will be a quaternary carbon and its chemical shift will be influenced by the heavy atom effect. |

| C-2', C-4', C-5', C-6' | 125 - 135 | Positive | Positive | The remaining aromatic carbons are CH groups and will appear in the typical aromatic region. |

| C-3 | 35 - 45 | Absent | Negative | This methylene carbon is adjacent to the ketone and will be shifted downfield. It will appear as a negative peak in the DEPT-135 spectrum. |

| C-2 | 25 - 35 | Absent | Negative | This methylene carbon is adjacent to the carboxylic acid and will also be shifted downfield, appearing as a negative peak in the DEPT-135 spectrum. |

DOT Diagram of the NMR Analysis Workflow

Caption: A workflow diagram for the structural elucidation of this compound using NMR spectroscopy.

Conclusion

The ¹H and ¹³C NMR analysis of this compound provides a wealth of structural information. By carefully examining the chemical shifts, integration, and coupling patterns in the ¹H NMR spectrum, and by utilizing ¹³C NMR in conjunction with DEPT experiments, a complete and unambiguous assignment of all proton and carbon signals can be achieved. This guide provides a robust framework for researchers to approach the NMR analysis of this and similar molecules, ensuring scientific integrity and fostering a deeper understanding of their chemical properties.

References

-

PrepChem.com. Synthesis of 4-(3-amino-4-bromophenyl)-4-oxobutanoic acid. Available from: [Link]

-

Hay, M. B., & Myneni, S. C. B. (2007). Structural environments of carboxyl groups in natural organic molecules from terrestrial systems. Part 2: 2D NMR spectroscopy. Geochimica et Cosmochimica Acta, 71(14), 3536-3548. Available from: [Link]

-

NC State University Libraries. 13.12 DEPT 13C NMR Spectroscopy – Organic Chemistry. Available from: [Link]

-

JoVE. NMR and Mass Spectroscopy of Carboxylic Acids. Available from: [Link]

-

Professor Carbon. (2021, March 2). Organic Chemistry NMR structural elucidation for aromatic ketone help with problem solving [Video]. YouTube. Available from: [Link]

-

University of Regensburg. Signal Areas. Available from: [Link]

-

Chemistry LibreTexts. Interpreting C-13 NMR Spectra. (2023, January 29). Available from: [Link]

-

Reddit. (2017, June 27). Why am I not seeing the -COOH peak of this dye when I take NMR? : r/chemistry. Available from: [Link]

-

Columbia University. DEPT | NMR Core Facility. Available from: [Link]

-

Supporting Information for Rational Mechanochemical Design of Diels–Alder Crosslinked Biocompatible Hydrogels with Enhanced Properties. Available from: [Link]

-

Chemistry LibreTexts. 20.8 Spectroscopy of Carboxylic Acids and Nitriles. (2023, November 23). Available from: [Link]

-

Minnesota State University Moorhead. Short Summary of 1H-NMR Interpretation. Available from: [Link]

-

Chemistry LibreTexts. 6.4: DEPT C-13 NMR Spectroscopy. (2023, February 11). Available from: [Link]

-

Nanalysis. DEPT: A tool for 13C peak assignments. (2015, November 19). Available from: [Link]

-

AZoOptics. How to Interpret NMR Spectroscopy Results: A Beginner's Guide. (2025, May 29). Available from: [Link]

- Cistola, D. P., Small, D. M., & Hamilton, J. A. (1982). Ionization behavior of aqueous short-chain carboxylic acids: a carbon-13 NMR study. Journal of Lipid Research, 23(5), 795-799.

-

University of Calgary. Appendix VI: DEPT, COSY and HETCOR (HMQC, HSQC & HMBC) NMR Spectra. (2017, May 1). Available from: [Link]

-

PubChem. This compound. Available from: [Link]

-

SpectraBase. 4-Bromobutanoic acid, phenyl ester - Optional[13C NMR] - Chemical Shifts. Available from: [Link]

-

SpectraBase. 4-Hydroxy-3-[1'-(p-bromophenyl)-3'-oxobutyl]-2H-1-benzopyran-2-one - Optional[13C NMR] - Chemical Shifts. Available from: [Link]

-

NMR spectra 1-13C. Available from: [Link]

- Google Patents. US20110155950A1 - Process for the preparation of 4-bromophenyl derivatives.

-

MDPI. A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Available from: [Link]

-

Wikipedia. 4-(4-Methylphenyl)-4-oxobutanoic acid. Available from: [Link]

Sources

- 1. azooptics.com [azooptics.com]

- 2. reddit.com [reddit.com]

- 3. 13.12 DEPT 13C NMR Spectroscopy – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 4. nmr.chem.columbia.edu [nmr.chem.columbia.edu]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. DEPT: A tool for 13C peak assignments — Nanalysis [nanalysis.com]

- 7. web.uvic.ca [web.uvic.ca]

- 8. homepages.bluffton.edu [homepages.bluffton.edu]

- 9. Video: NMR and Mass Spectroscopy of Carboxylic Acids [jove.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. m.youtube.com [m.youtube.com]

- 12. myneni.princeton.edu [myneni.princeton.edu]

An In-Depth Technical Guide to the Mass Spectrometry Fragmentation of 4-(3-Bromophenyl)-4-oxobutanoic Acid

This guide provides a detailed exploration of the mass spectrometric behavior of 4-(3-Bromophenyl)-4-oxobutanoic acid, a molecule of interest in synthetic chemistry and drug development. By understanding its fragmentation patterns, researchers can unambiguously identify this compound, elucidate its structure in complex matrices, and gain insights into its chemical properties. This document is intended for researchers, scientists, and professionals in drug development who possess a foundational understanding of mass spectrometry principles.

Introduction to this compound and its Mass Spectral Analysis

This compound is a keto-carboxylic acid containing a brominated aromatic ring. Its structure incorporates several key functional groups that dictate its fragmentation behavior under mass spectrometric analysis: a ketone, a carboxylic acid, and a bromophenyl group. The presence of bromine, with its characteristic isotopic distribution (79Br and 81Br in an approximate 1:1 ratio), provides a distinct signature in the mass spectrum, aiding in the identification of bromine-containing fragments.[1]

Mass spectrometry is a powerful analytical technique for determining the molecular weight and structure of compounds by ionizing them and measuring the mass-to-charge ratio (m/z) of the resulting ions and their fragments.[2] This guide will focus on the fragmentation patterns expected under both Electron Ionization (EI), a hard ionization technique that induces extensive fragmentation, and Electrospray Ionization (ESI), a soft ionization technique that typically produces protonated or deprotonated molecules with fragmentation induced via tandem mass spectrometry (MS/MS).[2]

Predicted Fragmentation Pathways

Electron Ionization (EI) Fragmentation

Under electron ionization, the molecule will be ionized to form a molecular ion (M•+), which will then undergo a series of fragmentation reactions. The molecular ion peak will exhibit a characteristic M/M+2 isotopic pattern due to the presence of bromine.

Key Predicted Fragmentation Pathways under EI:

-

α-Cleavage: As a ketone, this compound is expected to undergo α-cleavage on either side of the carbonyl group.[3]

-

Cleavage 1 (Loss of the propanoic acid radical): This is a highly probable fragmentation, leading to the formation of the stable 3-bromobenzoyl cation.

-

Cleavage 2 (Loss of the 3-bromophenyl radical): This cleavage would result in an acylium ion containing the butanoic acid moiety.

-

-

McLafferty Rearrangement: The butanoic acid chain contains a γ-hydrogen, making the McLafferty rearrangement a likely fragmentation pathway for the molecular ion.[3][4][5][6] This involves the transfer of a γ-hydrogen to the carbonyl oxygen, followed by the cleavage of the β-bond, resulting in the elimination of a neutral molecule (prop-1-ene-1,3-diol) and the formation of a radical cation.

-

Fragmentation of the Bromophenyl Moiety: The 3-bromobenzoyl cation and other fragments containing the bromophenyl group will exhibit further fragmentation.

-

Loss of CO: The 3-bromobenzoyl cation can lose a neutral carbon monoxide molecule to form the 3-bromophenyl cation.

-

Loss of Bromine: The 3-bromophenyl cation can lose a bromine radical to form a phenyl cation.

-

Tropylium Ion Formation: A characteristic peak at m/z 91, corresponding to the highly stable tropylium ion ([C7H7]+), may be observed, arising from the rearrangement of the benzyl portion of fragments.[7][8]

-

-

Fragmentation of the Carboxylic Acid Group: The carboxylic acid moiety can undergo fragmentation through the loss of water (H₂O), a hydroxyl radical (•OH), or a carboxyl radical (•COOH).[9]

-

Intramolecular Cyclization: The molecule can undergo intramolecular cyclization to form a protonated succinic anhydride derivative, which can then fragment further. The fragmentation of succinic anhydride itself is a known process.[2]

Predicted Electron Ionization Fragmentation Scheme

Caption: Predicted EI fragmentation pathways of this compound.

Electrospray Ionization (ESI) Tandem Mass Spectrometry (MS/MS) Fragmentation

ESI is a soft ionization technique that will primarily generate the protonated molecule [M+H]+ in positive ion mode or the deprotonated molecule [M-H]- in negative ion mode.[10] Fragmentation is then induced by collision-induced dissociation (CID) in a tandem mass spectrometer.

Positive Ion Mode ([M+H]+) Fragmentation:

-

Loss of Water: A facile loss of a neutral water molecule (18 Da) from the protonated carboxylic acid is expected to be a dominant fragmentation pathway.

-

Loss of Carbon Monoxide: Subsequent loss of CO (28 Da) from the acylium ion can occur.

-

Cleavage of the Butanoic Acid Chain: Fragmentation of the aliphatic chain can lead to the loss of small neutral molecules.

Negative Ion Mode ([M-H]-) Fragmentation:

-

Decarboxylation: The loss of carbon dioxide (CO₂) from the deprotonated carboxylate is a very common fragmentation pathway for carboxylic acids in negative ion mode.[11][12]

-

Formation of a Brominated Benzoate Anion: Cleavage of the C-C bond between the carbonyl carbon and the adjacent methylene group can lead to the formation of the 3-bromobenzoate anion.

-

Intramolecular Rearrangements: Similar to EI, intramolecular cyclization to form an anhydride-like intermediate followed by fragmentation is possible. Dehydration of the deprotonated molecule can lead to the formation of deprotonated succinic anhydride.[13]

Predicted ESI-MS/MS Fragmentation Scheme (Negative Ion Mode)

Caption: Predicted ESI-MS/MS fragmentation of deprotonated this compound.

Experimental Protocols

To obtain high-quality mass spectra of this compound, the following experimental protocols are recommended.

Sample Preparation

-

Solvent Selection: Dissolve the compound in a high-purity solvent compatible with the chosen ionization technique. For ESI, a mixture of acetonitrile and water (50:50 v/v) with 0.1% formic acid (for positive mode) or 0.1% ammonium hydroxide (for negative mode) is a good starting point. For direct infusion EI, a volatile solvent like methanol or dichloromethane is suitable.

-

Concentration: Prepare a stock solution of 1 mg/mL. For analysis, dilute the stock solution to a final concentration of 1-10 µg/mL.

-

Filtration: Filter the final solution through a 0.22 µm syringe filter to remove any particulate matter that could contaminate the mass spectrometer.

Instrumentation and Parameters

The following tables outline suggested starting parameters for acquiring mass spectra. These should be optimized for the specific instrument being used.

Table 1: Recommended GC-MS Parameters for EI Analysis

| Parameter | Value | Rationale |

| GC Column | DB-5ms or equivalent | A non-polar column suitable for a wide range of analytes. |

| Inlet Temperature | 250 °C | Ensures complete volatilization of the analyte. |

| Oven Program | 100 °C (1 min), ramp to 280 °C at 15 °C/min, hold for 5 min | Provides good separation and peak shape. |

| Ionization Mode | Electron Ionization (EI) | To induce fragmentation for structural elucidation. |

| Electron Energy | 70 eV | Standard energy for reproducible fragmentation patterns. |

| Ion Source Temp. | 230 °C | Balances analyte stability and ionization efficiency. |

| Mass Range | m/z 50-350 | To cover the molecular ion and expected fragments. |

Table 2: Recommended LC-MS Parameters for ESI-MS/MS Analysis

| Parameter | Value | Rationale |

| LC Column | C18, 2.1 x 50 mm, 1.8 µm | Standard for reverse-phase separation of small molecules. |

| Mobile Phase A | Water + 0.1% Formic Acid | For positive ion mode. |

| Mobile Phase B | Acetonitrile + 0.1% Formic Acid | For positive ion mode. |

| Gradient | 5% B to 95% B over 10 min | To elute the compound with good peak shape. |

| Flow Rate | 0.3 mL/min | Compatible with standard ESI sources. |

| Ionization Mode | ESI (Positive and Negative) | To generate protonated and deprotonated molecules. |

| Capillary Voltage | 3.5 kV | For efficient ionization. |

| Collision Energy | Ramped (e.g., 10-40 eV) | To obtain a range of fragment ions for structural confirmation. |

| Mass Range | m/z 50-300 | To observe the precursor and product ions. |

Summary of Expected Key Fragment Ions

The following table summarizes the predicted key fragment ions and their mass-to-charge ratios for this compound.

Table 3: Predicted Key Fragment Ions

| m/z (79Br/81Br) | Ion Formula | Proposed Fragmentation Pathway | Ionization Mode |

| 256/258 | [C₁₀H₉BrO₃]•+ | Molecular Ion | EI |

| 255/257 | [C₁₀H₈BrO₃]- | Deprotonated Molecule | ESI (-) |

| 238/240 | [C₁₀H₇BrO₂]•+ | Loss of H₂O from M•+ | EI |

| 211/213 | [C₉H₈BrO]- | Loss of CO₂ from [M-H]- | ESI (-) |

| 183/185 | [C₇H₄BrO]+ | α-Cleavage (loss of •C₃H₅O₂) | EI |

| 155/157 | [C₆H₄Br]+ | Loss of CO from m/z 183/185 | EI |

| 101 | [C₄H₅O₃]+ | α-Cleavage (loss of •C₆H₄Br) | EI |

| 91 | [C₇H₇]+ | Tropylium ion | EI |

| 77 | [C₆H₅]+ | Loss of •Br from m/z 155/157 | EI |

Conclusion

The mass spectrometric fragmentation of this compound is predicted to be rich and informative, driven by the interplay of its ketone, carboxylic acid, and bromophenyl functionalities. Key fragmentation pathways are expected to include α-cleavage, McLafferty rearrangement, and characteristic losses from the aromatic ring and carboxylic acid group. The distinct isotopic signature of bromine will serve as a valuable tool for identifying bromine-containing fragments. By utilizing the experimental protocols and understanding the predicted fragmentation patterns outlined in this guide, researchers can confidently identify and characterize this molecule in their studies.

References

- McLafferty, F. W. (1959). Mass Spectrometric Analysis. Molecular Rearrangements. Analytical Chemistry, 31(1), 82–87.

-

Chemistry Notes. (2020, September 18). McLafferty rearrangement: Definition, easy mechanism, example. Retrieved from [Link]

-

University of Calicut. McLafferty Rearrangement. Retrieved from [Link]

- Grossert, J. S., et al. (2005). Primary fragmentations by MS/MS of [M -H] -ions from dicarboxylic acids and some monoesters having C-3 to C-12 chain lengths. Journal of the American Society for Mass Spectrometry, 16(4), 543-553.

-

Chemistry Steps. McLafferty Rearrangement. Retrieved from [Link]

- Han, J., & Danell, R. M. (2013). Metabolomic Analysis of Key Central Carbon Metabolism Carboxylic Acids as Their 3-Nitrophenylhydrazones by UPLC/ESI-MS. Electrophoresis, 34(19), 2863–2871.

-

LibreTexts Chemistry. (2022, July 3). 6.3: Rearrangement. Retrieved from [Link]

- Grossert, J. S., et al. (2005). Primary fragmentations by MS/MS of [M -H] -ions from dicarboxylic acids and some monoesters having C-3 to C-12 chain lengths. Journal of the American Society for Mass Spectrometry, 16(4), 543-553.

-

Wikipedia. Tropylium cation. Retrieved from [Link]

- Demarque, D. P., et al. (2016). Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products.

- Peters, K., et al. (2004). On-line determination of carboxylic acids, aldehydes and ketones by high-performance liquid chromatography-diode array detection-atmospheric pressure chemical ionisation mass spectrometry after derivatization with 2-nitrophenylhydrazine.

-

National Institute of Standards and Technology. Succinic anhydride. In NIST Chemistry WebBook. Retrieved from [Link]

-

PubChem. This compound. Retrieved from [Link]

- Khan, F. A., & Ali, A. (2023). Tropylium Ion, an Intriguing Moiety in Organic Chemistry. Molecules, 28(10), 4118.

-

MDPI Encyclopedia. (2023, June 1). Tropylium Ion. Retrieved from [Link]

-

University of Massachusetts Lowell. CHAPTER 2 Fragmentation and Interpretation of Spectra. Retrieved from [Link]

-

LibreTexts Chemistry. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

-

University of Colorado Boulder. Mass Spectrometry: Fragmentation. Retrieved from [Link]

-

PrepChem.com. Synthesis of 4-(3-amino-4-bromophenyl)-4-oxobutanoic acid. Retrieved from [Link]

-

ResearchGate. (2023, May 6). Tropylium Ion, an Intriguing Moiety in Organic Chemistry. Retrieved from [Link]

-

University of Guelph. CHEM 2600 Topic 3: Mass Spectrometry (MS) (Fall 2018). Retrieved from [Link]

- Kuhnert, N., et al. (2007). A systematic study of carboxylic acids in negative ion mode electrospray ionisation mass spectrometry providing a structural model for ion suppression. Rapid Communications in Mass Spectrometry, 21(13), 2014-2018.

-

YouTube. (2018, December 31). mass spectrometry: tropylium ion. Retrieved from [Link]

- Tose, L. V., et al. (2014). Competing fragmentation processes of O-acetyl-substituted carboxylate anions subjected to collision-induced dissociation. Journal of the American Society for Mass Spectrometry, 25(6), 1033–1040.

Sources

- 1. Butanoic acid, 4,4,4-trifluoro-3-oxo-, ethyl ester [webbook.nist.gov]

- 2. 4-(3-Nitrophenyl)-4-oxobutanoic acid | C10H9NO5 | CID 229505 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. mzCloud – 4 4 Ethoxyphenyl 4 oxobutanoic acid [mzcloud.org]

- 4. 4-(4-Methylphenyl)-4-oxobutanoic acid | C11H12O3 | CID 244162 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 4-[(3-Acetylphenyl)amino]-4-oxobutanoic acid | C12H13NO4 | CID 722024 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 4-(4-Methylphenyl)-4-oxobutanoic acid - Wikipedia [en.wikipedia.org]

- 7. 4-Methoxy-3-oxobutanoic acid | C5H8O4 | CID 18417511 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Benzoic acid, 3-bromo- [webbook.nist.gov]

- 9. PubChemLite - this compound (C10H9BrO3) [pubchemlite.lcsb.uni.lu]

- 10. Butanoic acid [webbook.nist.gov]

- 11. 4-[(4-Bromophenyl)amino]-2-methylidene-4-oxobutanoic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 12. 3-Bromobenzoic acid | C7H5BrO2 | CID 11456 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. 2,4-Bis(4-bromophenyl)-3-oxobutanoic acid | C16H12Br2O3 | CID 150233704 - PubChem [pubchem.ncbi.nlm.nih.gov]

Solubility and stability of 4-(3-Bromophenyl)-4-oxobutanoic acid

An In-depth Technical Guide to the Solubility and Stability of 4-(3-Bromophenyl)-4-oxobutanoic Acid

Prepared for: Researchers, Scientists, and Drug Development Professionals From: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the solubility and stability of this compound (CAS No: 62903-13-3), a molecule of interest in chemical and pharmaceutical research. The document outlines the core physicochemical properties of the compound, offers a theoretical and practical framework for solubility assessment, and details a robust strategy for evaluating its chemical stability through forced degradation studies as mandated by international regulatory guidelines. Methodologies are presented with a focus on the causal reasoning behind experimental design, ensuring that the described protocols are self-validating and scientifically sound. This guide is intended to serve as an essential resource for scientists working on formulation development, analytical method development, and stability assessment for this compound and its structural analogs.

Introduction

This compound is a keto-carboxylic acid derivative. As with any compound intended for further development, a thorough understanding of its fundamental physicochemical properties is paramount. Solubility and stability are not merely data points; they are critical determinants of a compound's developability, influencing everything from formulation strategies and bioavailability to storage conditions and shelf-life. This guide provides the foundational knowledge and actionable protocols required to comprehensively characterize these attributes. We will explore the molecule's structural features to predict its behavior and then describe the empirical studies needed to confirm and quantify its solubility and stability profile.

Physicochemical Profile

A precise understanding of the molecule's intrinsic properties is the starting point for all subsequent experimental design. The key physicochemical parameters for this compound are summarized below.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

|---|---|---|

| CAS Number | 62903-13-3 | |

| Molecular Formula | C₁₀H₉BrO₃ | |

| Molecular Weight | 257.08 g/mol | |

| Melting Point | 119-122 °C | [1] |

| Appearance | White to off-white crystalline solid (typical) | Inferred |

| XLogP3 | 2.0 | [1][2] |

| SMILES | O=C(O)CCC(C1=CC=CC(Br)=C1)=O | [3] |

| InChIKey | STMSZUNULHZOJT-UHFFFAOYSA-N | [1][2] |

| Storage | Sealed in a dry, cool place (2-8°C recommended) |[3] |

Solubility Profile

Theoretical Considerations

The solubility of this compound is dictated by the interplay of its three primary functional regions:

-

Carboxylic Acid Group (-COOH): This is a polar, hydrophilic group capable of hydrogen bonding. Its ionization is pH-dependent. At pH values above its pKa (estimated to be around 4-5), it will deprotonate to the carboxylate anion (-COO⁻), significantly increasing its aqueous solubility.

-

Bromophenyl Group (-C₆H₄Br): This aromatic ring is large, rigid, and lipophilic, contributing to poor solubility in aqueous media but favoring solubility in organic solvents.

-

Ketone and Alkyl Chain (-C(O)CH₂CH₂-): This portion adds a degree of polarity but is generally considered lipophilic.

Prediction: The molecule will exhibit low intrinsic solubility in neutral water due to the dominant lipophilic character of the bromophenyl ring. Solubility is expected to increase dramatically in alkaline aqueous solutions (e.g., pH > 7) due to the ionization of the carboxylic acid. Good solubility is anticipated in polar organic solvents like methanol, ethanol, DMSO, and DMF.

Recommended Solvents for Screening

A well-rounded solubility profile can be established by testing in a variety of aqueous and organic media.

Table 2: Recommended Solvents for Solubility Screening

| Solvent Class | Specific Solvents | Rationale |

|---|---|---|

| Aqueous Buffers | pH 1.2 (SGF), pH 4.5 Acetate, pH 6.8 Phosphate (SIF), pH 7.4 Phosphate (PBS) | To determine pH-dependent solubility and assess behavior in biorelevant media.[4] |

| Polar Protic Solvents | Methanol, Ethanol, Isopropanol (IPA) | Commonly used in crystallization and formulation. |

| Polar Aprotic Solvents | Acetonitrile (ACN), Acetone, Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF) | Broadly effective solvents for organic molecules. |

| Non-Polar Solvents | Dichloromethane (DCM), Ethyl Acetate | To establish the lipophilic character. |

Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)

The shake-flask method is the gold-standard for determining thermodynamic (equilibrium) solubility.[5] It ensures the solution has reached saturation, providing a definitive solubility value.

Principle: An excess amount of the solid compound is agitated in a specific solvent for a prolonged period until equilibrium is reached. The resulting saturated solution is then filtered, and the concentration of the dissolved solute is measured, typically by HPLC-UV.

Step-by-Step Methodology:

-

Preparation: Add an excess of this compound (e.g., ~5 mg) to a 1.5 mL glass vial. Expert Insight: Using an amount visibly in excess ensures saturation, but avoid adding so much that it significantly alters the solvent volume or properties.[5]

-

Solvent Addition: Add a precise volume (e.g., 1.0 mL) of the desired solvent (from Table 2) to the vial.

-

Equilibration: Seal the vials tightly. Place them in a shaker or rotator set to a constant temperature (e.g., 25 °C or 37 °C). Agitate for at least 24 hours. Trustworthiness: A 24-hour period is typically sufficient to reach equilibrium, but for some compounds, a kinetic check (e.g., sampling at 24h and 48h) is advised to confirm that the concentration is no longer changing.[6]

-

Phase Separation: After equilibration, allow the vials to stand for 1-2 hours for coarse solids to settle.

-

Filtration: Carefully withdraw an aliquot of the supernatant using a syringe and pass it through a 0.45 µm chemical-resistant filter (e.g., PTFE) to remove all undissolved solids. Causality: Filtration is a critical step to prevent solid particles from artificially inflating the measured concentration.

-

Quantification:

-

Prepare a stock solution of the compound in a suitable solvent (e.g., DMSO or ACN).

-

Create a series of calibration standards by diluting the stock solution.

-

Dilute the filtered sample into the same concentration range as the standards.

-

Analyze the standards and the sample by a validated HPLC-UV method (see Section 4.4).

-

Calculate the concentration in the sample using the calibration curve. This value represents the equilibrium solubility.

-

Diagram 1: Workflow for Shake-Flask Solubility Determination.

Stability Profile and Forced Degradation

Theoretical Stability Assessment

The structure of this compound contains several moieties susceptible to chemical degradation:

-

γ-Keto Acid System: While more stable than β-keto acids which readily decarboxylate, the ketone can still participate in degradation reactions.[7][8] The primary risk is oxidative cleavage at the C-C bonds adjacent to the carbonyl group, which could lead to the formation of 3-bromobenzoic acid and succinic acid derivatives.[9]

-

Aryl Bromide: The C-Br bond is generally stable but can be susceptible to photolytic cleavage under high-intensity UV light, potentially leading to radical-mediated degradation.

-

General Reactivity: As with most organic molecules, it is susceptible to degradation under harsh conditions of pH, high temperature, and strong oxidizing agents.

Forced Degradation Study Design (ICH Q1A/Q1B)

Forced degradation (or stress testing) is essential to identify likely degradation products, establish degradation pathways, and validate the stability-indicating power of the analytical methods used.[10] The goal is to achieve modest degradation, typically in the range of 5-20%, to ensure that the degradation products are formed at detectable levels without completely destroying the parent molecule.[11][12]

Table 3: Recommended Conditions for a Forced Degradation Study

| Stress Condition | Reagent/Condition | Typical Duration | Rationale |

|---|---|---|---|

| Acid Hydrolysis | 0.1 M HCl | 2h - 72h at 60°C | To assess stability in acidic environments.[10][11] |

| Base Hydrolysis | 0.1 M NaOH | 30min - 24h at RT/60°C | To assess stability in alkaline environments. Base-catalyzed reactions are often faster.[10][11] |

| Oxidation | 3% H₂O₂ | 2h - 48h at RT | To evaluate susceptibility to oxidative stress.[10][11] |

| Thermal | Dry Heat at 80°C | 24h - 7 days | To assess the intrinsic thermal stability of the solid material.[10][11] |

| Photostability | ICH Q1B Option 2: 1.2 million lux-hours (visible) & 200 watt-hours/m² (UV-A) | Variable | To evaluate light sensitivity. A dark control is mandatory.[10][13] |

RT = Room Temperature

Diagram 2: Workflow for Forced Degradation and Method Validation.

Experimental Protocols for Forced Degradation

General Procedure:

-

Prepare a stock solution of this compound at ~1 mg/mL in a 50:50 mixture of acetonitrile and water.

-

For each stress condition, mix the stock solution with the stressor in a 1:1 ratio (final concentration ~0.5 mg/mL).

-

Incubate for the specified time and temperature. At various time points (e.g., 2h, 8h, 24h), withdraw an aliquot.

-

Neutralize the acid and base samples (e.g., with an equimolar amount of NaOH or HCl, respectively). Quench the oxidation reaction if necessary.

-

Dilute all samples to a suitable concentration for HPLC analysis (e.g., 0.1 mg/mL).

Specific Protocols:

-

Hydrolysis: Mix 1 mL of stock with 1 mL of 0.2 M HCl (for acid) or 0.2 M NaOH (for base) to get a final acid/base concentration of 0.1 M. Incubate as described.

-

Oxidation: Mix 1 mL of stock with 1 mL of 6% H₂O₂ to achieve a final concentration of 3%. Keep at room temperature, protected from light.

-

Thermal (Solution): Prepare a sample in the analysis mobile phase and heat it at 60-80°C.

-

Thermal (Solid): Place a thin layer of solid powder in a vial and store it in an oven at 80°C. To analyze, dissolve a weighed amount of the powder in the mobile phase.

-

Photostability: Expose both solid powder and a solution (~0.5 mg/mL) to light conditions as specified in ICH Q1B.[10] Wrap a parallel set of samples in aluminum foil to serve as dark controls.

Analytical Strategy for Stability Assessment

A robust, stability-indicating analytical method is required to separate all degradation products from the parent peak and from each other.[12] A Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method with UV detection is the primary recommendation.[14]

Recommended HPLC-UV Method Parameters:

-

Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

-

Mobile Phase A: 0.1% Phosphoric Acid in Water.

-

Mobile Phase B: Acetonitrile.

-

Gradient: Start with a high aqueous percentage (e.g., 90% A) and ramp to a high organic percentage (e.g., 90% B) over 20-30 minutes to elute both polar and non-polar species.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30°C.

-

Detection Wavelength: Scan for λmax (~254 nm is a good starting point for a phenyl ketone). Use a Photo Diode Array (PDA) detector to assess peak purity.

-

Injection Volume: 10 µL.

Validation: The forced degradation samples are used to validate the method. The method is considered "stability-indicating" if all degradation peaks are baseline-resolved from the parent compound, and the mass balance is close to 100% (typically 95-105%).

Diagram 3: Postulated Oxidative Degradation Pathway.

Summary and Recommendations

This guide establishes a comprehensive framework for characterizing the solubility and stability of this compound.

-

Solubility: The molecule is predicted to have low aqueous solubility at neutral pH, which should increase significantly under basic conditions. The shake-flask method is the definitive protocol for obtaining precise equilibrium solubility data across a range of pharmaceutically relevant solvents.

-

Stability: The compound's stability should be rigorously tested using a forced degradation protocol compliant with ICH guidelines.[13] Key areas of concern include potential oxidative cleavage and stability under harsh pH and photolytic conditions. The development and validation of a stability-indicating HPLC method are co-dependent on these stress studies.

Executing the protocols detailed herein will generate a robust data package, enabling informed decisions for the subsequent stages of research and development, including formulation design, analytical control strategies, and the establishment of appropriate storage conditions.

References

- 4-(3-bromophenyl)-4-oxobutyric acid - Echemi. [URL: https://www.echemi.com/products/pd20180627155605053.html]

- Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects - ResolveMass. [URL: https://resolvemass.

- Preventing decarboxylation of beta-keto acids during analysis - Benchchem. [URL: https://www.benchchem.com/technical-support/preventing-decarboxylation-of-beta-keto-acids-during-analysis]

- This compound - BLDpharm. [URL: https://www.bldpharm.com/products/62903-13-3.html]

- Forced Degradation Studies: Regulatory Considerations and Implementation - BioProcess International. [URL: https://bioprocessintl.

- Development of forced degradation and stability indicating studies of drugs—A review - National Institutes of Health (NIH). [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4859458/]

- ICH GUIDELINES: STRESS DEGRADATION STUDY - IJCRT.org. [URL: https://ijcrt.org/papers/IJCRT2107525.pdf]

- BCS Methodology: Solubility, Permeability & Dissolution - Food and Drug Administration (FDA). [URL: https://www.fda.gov/media/165911/download]

- ICH Harmonised Tripartite Guideline: Stability Testing of New Drug Substances and Products Q1A(R2) - International Council for Harmonisation (ICH). [URL: https://database.ich.org/sites/default/files/Q1A%28R2%29%20Guideline.pdf]

- Keto-Enol Tautomerism - Chemistry LibreTexts. [URL: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Organic_Chemistry_(Morsch_et_al.)/22%3A_Reactions_at_the_Alpha-Carbon_of_Carbonyl_Compounds/22.01%3A_Keto-Enol_Tautomerism]

- What are the factors that govern the stability of keto-enol tautomerism? - Quora. [URL: https://www.quora.com/What-are-the-factors-that-govern-the-stability-of-keto-enol-tautomerism]

- Shake-Flask Aqueous Solubility assay (Kinetic solubility) - Protocols.io. [URL: https://www.protocols.io/view/shake-flask-aqueous-solubility-assay-kinetic-solu-rm7vzb8e9lx1/v1]

- Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter - Dissolution Technologies. [URL: https://www.dissolutiontech.com/issues/201202/DT201202_A02.pdf]

- Loss of Carboxy Group as CO2: Decarboxylation of β-Ketoacids - JoVE. [URL: https://www.jove.

- Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions) - Enamine. [URL: https://enamine.net/services/adme-t/phys-chem-properties/shake-flask-aqueous-solubility-assay]

- MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD - Regulations.gov. [URL: https://www.regulations.gov/document/EPA-HQ-OPP-2017-0251-0009]

- Validation of an analytical method for 2,4-Dioxo-4-phenylbutanoic acid quantification - Benchchem. [URL: https://www.benchchem.

- This compound (C10H9BrO3) - PubChemLite. [URL: https://pubchemlite.acs.org/compound/7020767]

- Oxidation of 4-oxo-4-phenyl butanoic acid by tripropylammonium fluoro chromate in the presence of picolinic acid – A kinetic a - Der Pharma Chemica. [URL: https://www.derpharmachemica.com/scholars-research-library/articles/oxidation-of-4oxo4phenyl-butanoic-acid-by-tripropylammonium-fluoro-chromate-in-the-presence-of-picolinic-acid--a-kinetic-a.pdf]

Sources

- 1. echemi.com [echemi.com]

- 2. PubChemLite - this compound (C10H9BrO3) [pubchemlite.lcsb.uni.lu]

- 3. 62903-13-3|this compound|BLD Pharm [bldpharm.com]

- 4. fda.gov [fda.gov]

- 5. dissolutiontech.com [dissolutiontech.com]

- 6. enamine.net [enamine.net]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Video: Loss of Carboxy Group as CO2: Decarboxylation of β-Ketoacids [jove.com]

- 9. derpharmachemica.com [derpharmachemica.com]

- 10. database.ich.org [database.ich.org]

- 11. resolvemass.ca [resolvemass.ca]

- 12. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 13. ijcrt.org [ijcrt.org]

- 14. pdf.benchchem.com [pdf.benchchem.com]

Introduction: The Phenylbutanoic Acid Scaffold in Medicinal Chemistry

An In-depth Technical Guide to the Potential Biological Activities of Substituted Phenylbutanoic Acids

Substituted phenylbutanoic acids represent a class of small molecules with significant therapeutic potential across a wide range of diseases. The core structure, consisting of a phenyl ring attached to a butanoic acid chain, provides a versatile scaffold for chemical modification, leading to a diverse array of biological activities. The parent compound, 4-phenylbutanoic acid (4-PBA), also known as phenylbutyrate, is a naturally occurring aromatic short-chain fatty acid produced by the fermentation of colonic bacteria.[1][2][3] Initially developed as an ammonia scavenger for the treatment of urea cycle disorders, subsequent research has unveiled its multifaceted roles as a histone deacetylase (HDAC) inhibitor and a chemical chaperone.[2][3][4] These mechanisms of action are central to its observed anticancer, neuroprotective, and anti-inflammatory properties.[1][2] This guide provides a comprehensive overview of the biological activities of substituted phenylbutanoic acids, with a focus on their mechanisms of action, therapeutic applications, and the experimental methodologies used to evaluate their efficacy.

Core Biological Activities and Mechanisms of Action

The therapeutic potential of substituted phenylbutanoic acids stems from their ability to modulate fundamental cellular processes. The three primary mechanisms of action that have been extensively studied are histone deacetylase (HDAC) inhibition, chemical chaperone activity, and ammonia scavenging.

Histone Deacetylase (HDAC) Inhibition

One of the most significant biological activities of 4-phenylbutanoic acid is its function as a pan-HDAC inhibitor.[5] HDACs are a class of enzymes that remove acetyl groups from histones, leading to chromatin condensation and transcriptional repression. By inhibiting HDACs, 4-PBA promotes histone acetylation, resulting in a more open chromatin structure that allows for the transcription of otherwise silenced genes.[6] This epigenetic modification can trigger a variety of cellular responses, including cell cycle arrest, differentiation, and apoptosis, which are particularly relevant in the context of cancer therapy.[5] The effects of 4-PBA as an HDAC inhibitor are often cell-type specific.[5]

The mechanism of HDAC inhibition by 4-PBA is a critical area of study. The following diagram illustrates the general mechanism of action.

Caption: Mechanism of HDAC Inhibition by Substituted Phenylbutanoic Acid.

Chemical Chaperone and Endoplasmic Reticulum (ER) Stress Alleviation

4-Phenylbutanoic acid also functions as a chemical chaperone, which is a small molecule that can stabilize misfolded proteins and facilitate their proper folding.[7][8][9] This activity is particularly important in diseases associated with the accumulation of misfolded proteins, which can lead to endoplasmic reticulum (ER) stress.[7] ER stress occurs when the protein folding capacity of the ER is overwhelmed, triggering the unfolded protein response (UPR).[7] While the UPR is initially a pro-survival mechanism, chronic ER stress can lead to apoptosis. 4-PBA can alleviate ER stress by enhancing the protein folding capacity of the ER, thereby preventing the aggregation of misfolded proteins and subsequent cellular dysfunction.[7][8] This chaperone-like activity is thought to contribute significantly to its neuroprotective effects.[10]

The following diagram illustrates the role of 4-PBA in alleviating ER stress.

Caption: Role of Phenylbutanoic Acid in Alleviating ER Stress.

Ammonia Scavenging

The initial clinical application of sodium phenylbutyrate was for the treatment of urea cycle disorders.[4] In these genetic diseases, the accumulation of toxic levels of ammonia can lead to severe neurological damage. Phenylbutyrate provides an alternative pathway for nitrogen excretion.[4] It is metabolized to phenylacetate, which then conjugates with glutamine to form phenylacetylglutamine. This water-soluble conjugate is then excreted in the urine, effectively removing nitrogen from the body.[4]

Therapeutic Applications and Preclinical Evidence

The diverse mechanisms of action of substituted phenylbutanoic acids have led to their investigation in a wide range of therapeutic areas.

Anticancer Activity

The anticancer properties of 4-PBA are primarily attributed to its HDAC inhibitory activity, which can induce cell cycle arrest, differentiation, and apoptosis in various cancer cell lines.[5][11]

-

Glioblastoma: 4-PBA has been shown to suppress the proliferation of glioblastoma cell lines, such as LN-229, in a dose-dependent manner.[5] It induces apoptosis and inhibits cell proliferation, invasion, and migration in glioma cells.[1]

-

Prostate Cancer: Studies have demonstrated that 4-PBA is more potent than its metabolite, phenylacetate, in inducing apoptosis in human prostate cancer cell lines.[11]

-

Oral Squamous Cell Carcinoma (OSCC): Sodium phenylbutyrate has been shown to inhibit the growth of OSCC cell lines (CAL27, HSC3, and SCC4) in a dose- and time-dependent manner.[6][12]

-

Other Cancers: The antineoplastic potential of 4-PBA has also been investigated in lung cancer, leukemia, and cervical cancer.[13][14] Furthermore, novel derivatives, such as nitrated phenylbutyrate, have shown promise in inducing cell death in pancreatic cancer cells.[15]

The following table summarizes the in vitro anticancer activity of sodium phenylbutyrate in various OSCC cell lines.

| Cell Line | IC50 (mM) | Reference |

| CAL27 | 4.091 | [6] |

| HSC3 | 3.712 | [6] |

| SCC4 | 3.015 | [6] |

Neuroprotective Effects

The dual role of 4-PBA as an HDAC inhibitor and a chemical chaperone makes it a promising candidate for the treatment of neurodegenerative diseases.

-

Alzheimer's Disease: In a mouse model of Alzheimer's disease, 4-PBA was shown to reverse the disease-like phenotype by decreasing tau phosphorylation, clearing intraneuronal Aβ, and restoring dendritic spine density.[10] Its chaperone activity appears to be crucial for these neuroprotective effects.[10]

-

Parkinson's Disease: Research in a mouse model of Parkinson's disease demonstrated that phenylbutyrate can protect dopaminergic neurons by activating the DJ-1 gene.[4]

-

Other Neurological Conditions: 4-Amino-3-phenylbutanoic acid, a derivative of GABA, exhibits anxiolytic and nootropic effects due to its ability to cross the blood-brain barrier.[16]

Anti-inflammatory Properties

Substituted phenylbutanoic acids have also demonstrated significant anti-inflammatory activity. 4-PBA has been shown to ameliorate mucosal inflammation.[2][3] It can suppress the recruitment of neutrophils, which are key mediators of acute inflammation.[17] The anti-inflammatory effects of some derivatives are not dependent on the inhibition of cyclooxygenase (COX) enzymes, suggesting alternative mechanisms of action.[18] Other derivatives, such as fenbufen, are effective non-steroidal anti-inflammatory agents (NSAIDs).[19]

Antimicrobial Potential

Emerging research has highlighted the potential of substituted phenylbutanoic acids as antimicrobial agents. 3-Phenylbutyric acid has been identified as having antibacterial properties.[20] Furthermore, newly synthesized derivatives have shown activity against various bacterial and fungal strains.[21][22][23]

Experimental Protocols and Methodologies

The evaluation of the biological activities of substituted phenylbutanoic acids involves a range of in vitro and in vivo assays.

In Vitro Assays for Biological Activity

A crucial first step in characterizing the biological activity of these compounds is through in vitro assays.

Workflow for In Vitro Evaluation of Anticancer Activity

Caption: General workflow for in vitro evaluation of anticancer activity.

Detailed Protocol: Cell Viability Assay (MTT)

-

Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Treat the cells with various concentrations of the substituted phenylbutanoic acid derivative for 24, 48, or 72 hours. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).

-

MTT Addition: After the incubation period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.

-

Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

-